

C646: A Comparative Guide to its Efficacy in Cancer Cell Lines

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Compound of Interest		
Compound Name:	C646	
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C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), has emerged as a promising therapeutic candidate in oncology. By targeting the epigenetic machinery, **C646** modulates gene expression programs that are critical for cancer cell proliferation, survival, and differentiation. This guide provides a comparative overview of **C646**'s efficacy across various cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Efficacy of C646 Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for **C646** in a range of cancer cell lines, highlighting its differential efficacy.



Cancer Type	Cell Line(s)	IC50 (μM)	Reference / Notes
Gastric Cancer	SGC-7901, MKN45, MGC-803, BGC-823, KATO III	~10 - 20	Significant inhibition of cell viability observed at 10 µM.[1]
Prostate Cancer	LNCaP, PC3, DU145	~10 - 20	Dose-dependent increase in apoptosis observed.
Acute Myeloid Leukemia (AML)	Kasumi-1, SKNO-1 (AML1-ETO positive)	More sensitive than AE-negative cells	Lower doses effectively induced apoptosis.[2]
Pancreatic Cancer	MIAPaCa-2, PSN1	~20 - 40	Inhibition of proliferation and colony formation.

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

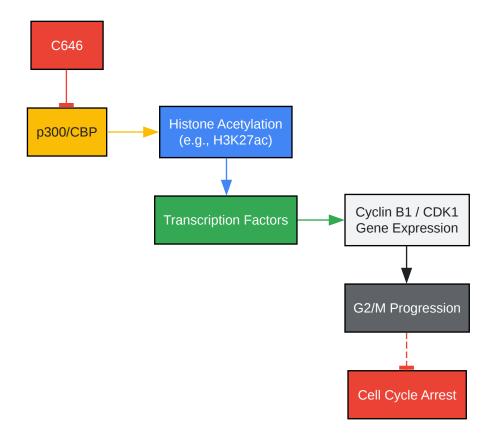
Mechanism of Action and Signaling Pathways

C646 exerts its anti-cancer effects by competitively inhibiting the acetyltransferase activity of p300 and CBP. This leads to a reduction in histone acetylation, particularly at lysine residues such as H3K27, resulting in the transcriptional repression of key oncogenes and cell cycle regulators.[3] The downstream effects of **C646** are cell-type specific and involve the modulation of several critical signaling pathways.

Pancreatic Cancer Signaling Pathway

In pancreatic cancer, **C646** has been shown to suppress the expression of G2/M cell cycle regulatory proteins, leading to cell cycle arrest and apoptosis.





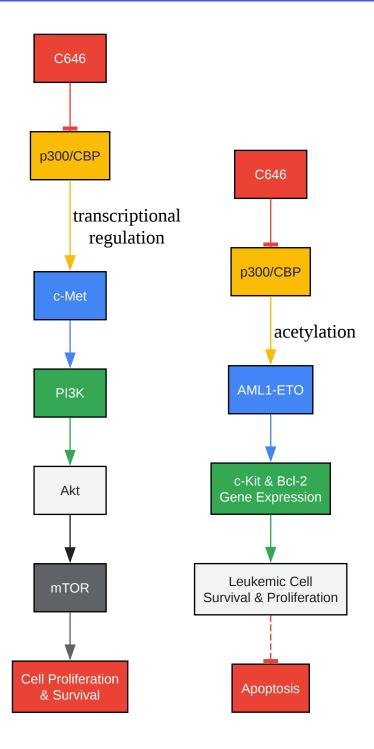
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C646-induced G2/M arrest in pancreatic cancer.

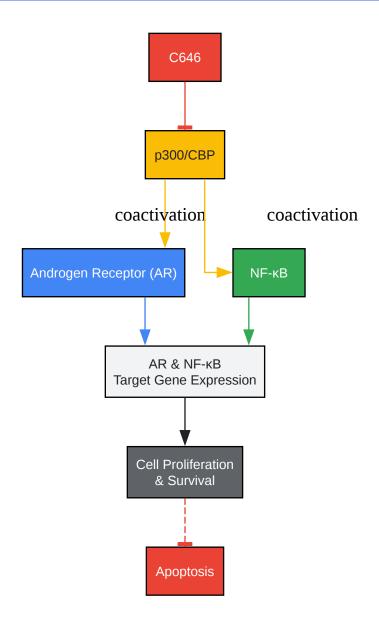
Gastric Cancer Signaling Pathway

In gastric cancer cell lines, **C646** has been observed to inhibit the c-Met/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][4]

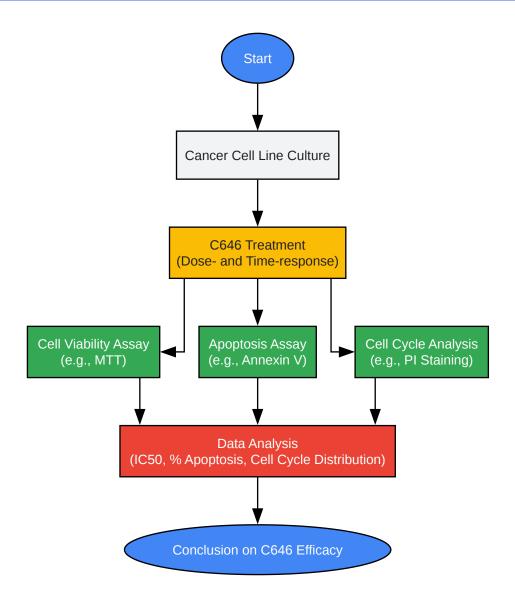












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